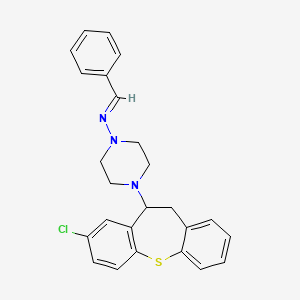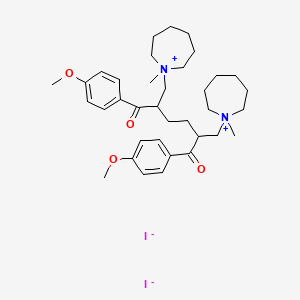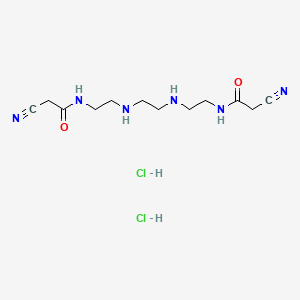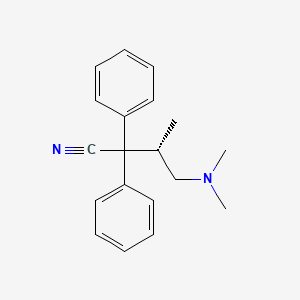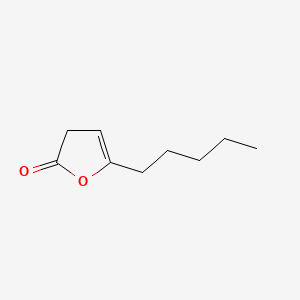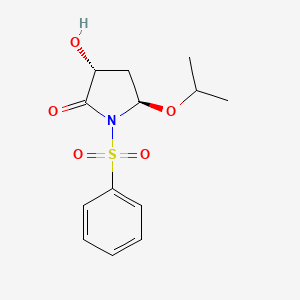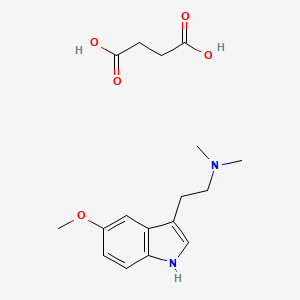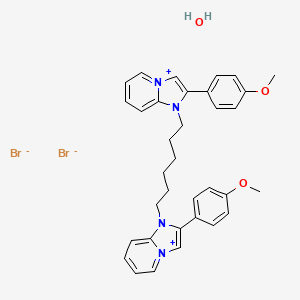
N(alpha)-Phosphorylalanylproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(alpha)-Phosphorylalanylproline is a synthetic compound that combines the amino acids alanine and proline with a phosphoryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Phosphorylalanylproline typically involves the phosphorylation of alanylproline. One common method is the reaction of alanylproline with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with the temperature maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The process parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including crystallization or chromatography, are employed to isolate the desired compound .
化学反应分析
Types of Reactions
N(alpha)-Phosphorylalanylproline can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions, leading to the formation of different phosphorylated derivatives.
Reduction: Reduction reactions can modify the phosphoryl group, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
N(alpha)-Phosphorylalanylproline has several scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and their effects on peptide structure and function.
Biology: The compound is investigated for its role in cellular signaling pathways involving phosphorylation.
Medicine: Research explores its potential as a therapeutic agent, particularly in modulating enzyme activity and protein interactions.
Industry: It is used in the development of biochemical assays and as a reagent in synthetic chemistry
作用机制
The mechanism of action of N(alpha)-Phosphorylalanylproline involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, thereby modulating the activity of target proteins. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
Similar compounds include other phosphorylated peptides and amino acids, such as phosphorylserine and phosphorylthreonine. These compounds share structural similarities but differ in their specific amino acid composition and phosphorylation sites .
Uniqueness
N(alpha)-Phosphorylalanylproline is unique due to its specific combination of alanine and proline with a phosphoryl group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other phosphorylated peptides .
属性
CAS 编号 |
76166-63-7 |
|---|---|
分子式 |
C8H15N2O6P |
分子量 |
266.19 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-(phosphonoamino)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O6P/c1-5(9-17(14,15)16)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4H2,1H3,(H,12,13)(H3,9,14,15,16)/t5-,6-/m0/s1 |
InChI 键 |
UGGHNDGDVCUWQX-WDSKDSINSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(O)O |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)O)NP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


